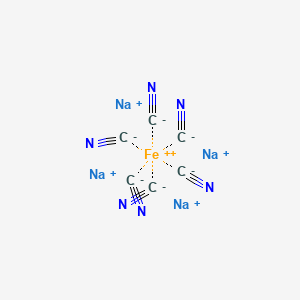

Sodium ferrocyanide

Description

Properties

CAS No. |

13601-19-9 |

|---|---|

Molecular Formula |

C6FeN6Na4 |

Molecular Weight |

303.91 g/mol |

IUPAC Name |

tetrasodium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |

InChI Key |

GTSHREYGKSITGK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Kinetics of Sodium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanisms and reaction kinetics of sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda. This document details common industrial production methods, explores the kinetic parameters influencing its formation, and provides detailed experimental protocols for its synthesis and analysis.

Synthesis Mechanisms

This compound is a coordination compound synthesized through several industrial processes. While the precise molecular mechanisms are not extensively detailed in publicly available literature, the primary routes involve the reaction of a ferrous iron source with a cyanide source in an aqueous medium. The overall reaction involves the complexation of the ferrous ion (Fe²⁺) with six cyanide ligands (CN⁻) to form the stable hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻.

Two main industrial synthesis pathways are prevalent:

1.1. The Sodium Cyanide and Ferrous Sulfate (B86663) Pathway

This method involves the direct reaction of sodium cyanide with ferrous sulfate. The reaction is typically carried out in an aqueous solution with heating to facilitate the reaction and subsequent crystallization of the decahydrate (B1171855) form (Na₄[Fe(CN)₆]·10H₂O).

The overall chemical equation for this process is:

6NaCN + FeSO₄ → Na₄[Fe(CN)₆] + Na₂SO₄

1.2. The Calcium Cyanide Pathway

A common industrial method utilizes more readily available starting materials like hydrogen cyanide or calcium cyanide. This process involves a multi-step approach:

-

Formation of Calcium Ferrocyanide: Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide (B78521) to produce calcium ferrocyanide (Ca₂[Fe(CN)₆]).

-

Conversion to a Mixed Salt: The resulting calcium ferrocyanide solution is treated with sodium salts to precipitate a mixed calcium-sodium salt (CaNa₂[Fe(CN)₆]₂).

-

Final Conversion to this compound: The mixed salt is then treated with sodium carbonate to precipitate calcium carbonate and yield the desired tetrasodium (B8768297) salt in solution. The this compound is then crystallized from the solution, typically as the decahydrate.

The key reaction steps can be summarized as:

-

6HCN + FeCl₂ + 3Ca(OH)₂ → Ca₂[Fe(CN)₆] + CaCl₂ + 6H₂O

-

Ca₂[Fe(CN)₆] + 2NaCl → CaNa₂[Fe(CN)₆]₂ + CaCl₂

-

CaNa₂[Fe(CN)₆]₂ + Na₂CO₃ → Na₄[Fe(CN)₆] + CaCO₃

Diagram 1: Industrial Synthesis Pathways of this compound.

Reaction Kinetics

The formation of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, from ferrous ions (Fe²⁺) and cyanide ions (CN⁻) is the core of the synthesis. The kinetics of this reaction are influenced by several factors, including pH, temperature, and reactant concentrations.

2.1. Influence of pH

The pH of the reaction medium plays a critical role in the rate of ferrocyanide formation. The reaction is most favorable under slightly alkaline conditions, with optimal initial rates observed in the pH range of 7 to 9. At lower (acidic) pH values, the formation rate decreases. While it might be expected that higher pH would further increase the rate, studies have shown that at a pH of 10, the rate does not significantly increase and may be affected by the precipitation of ferrous hydroxide.

2.2. Influence of Temperature

Temperature has a complex effect on the synthesis of this compound. The initial rate of formation generally increases with temperature from 10°C to 50°C. However, at temperatures above 50°C, the rate begins to decrease. The final yield of ferrocyanide is maximized at moderate temperatures, around 20-25°C, and drops significantly at higher temperatures.

2.3. Influence of Reactant Concentrations

As expected, higher concentrations of cyanide generally lead to higher initial rates of ferrocyanide formation. The effect of the initial ferrous ion concentration is less pronounced, which may suggest that the reaction order with respect to cyanide is higher than that for the ferrous ion.

2.4. Quantitative Kinetic Data

The following tables summarize the initial reaction rates for the formation of ferrocyanide under various conditions, as determined by monitoring the appearance of the ferrocyanide ion spectrophotometrically.

Table 1: Initial Rate of Ferrocyanide Formation at Varying pH and Cyanide Concentrations

| pH | [ΣHCN] (mM) | [Fe(II)] (mM) | Temperature (°C) | Initial Rate (μM/s) |

|---|---|---|---|---|

| 6 | 0.2 | 0.1 | 25 | ~0.1 |

| 6 | 0.9 | 0.1 | 25 | ~0.4 |

| 7 | 0.2 | 0.1 | 25 | ~0.3 |

| 7 | 0.9 | 0.1 | 25 | ~1.2 |

| 8 | 0.2 | 0.1 | 25 | ~0.4 |

| 8 | 0.9 | 0.1 | 25 | ~1.5 |

| 9 | 0.2 | 0.1 | 25 | ~0.3 |

| 9 | 0.9 | 0.1 | 25 | ~1.3 |

| 10 | 0.2 | 0.1 | 25 | ~0.2 |

| 10 | 0.9 | 0.1 | 25 | ~1.0 |

Table 2: Initial Rate of Ferrocyanide Formation at Varying Temperature

| Temperature (°C) | [ΣHCN] (mM) | [Fe(II)] (mM) | pH | Initial Rate (μM/s) |

|---|---|---|---|---|

| 10 | 0.6 | 0.1 | Unadjusted | ~0.5 |

| 20 | 0.6 | 0.1 | Unadjusted | ~0.8 |

| 30 | 0.6 | 0.1 | Unadjusted | ~1.1 |

| 40 | 0.6 | 0.1 | Unadjusted | ~1.3 |

| 50 | 0.6 | 0.1 | Unadjusted | ~1.4 |

| 60 | 0.6 | 0.1 | Unadjusted | ~1.2 |

| 70 | 0.6 | 0.1 | Unadjusted | ~0.9 |

Experimental Protocols

3.1. Laboratory Synthesis of this compound from Sodium Cyanide and Ferrous Sulfate

This protocol describes a laboratory-scale synthesis of this compound decahydrate.

Materials:

-

Sodium cyanide (NaCN)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Distilled water

-

Heating mantle and stirrer

-

Reaction flask

-

Crystallization dish

Procedure:

-

Prepare an aqueous solution of sodium cyanide.

-

Prepare a separate aqueous solution of ferrous sulfate.

-

Slowly add the ferrous sulfate solution to the sodium cyanide solution with constant stirring.

-

Heat the reaction mixture to facilitate the reaction. A temperature of around 80-90°C is often employed.

-

After the reaction is complete, filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to promote the crystallization of this compound decahydrate (Na₄[Fe(CN)₆]·10H₂O).

-

Collect the yellow crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals at a low temperature (below 50°C) to avoid loss of water of crystallization.

Diagram 2: Laboratory Synthesis Workflow for this compound.

3.2. Kinetic Analysis of Ferrocyanide Formation using UV-Vis Spectrophotometry

This protocol outlines a method for monitoring the kinetics of ferrocyanide formation.

Equipment and Reagents:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Stock solutions of Fe(II) (e.g., from ferrous sulfate) and cyanide (e.g., from sodium cyanide or hydrogen cyanide) of known concentrations

-

Buffer solutions for pH control

-

Thermostatted cell holder for temperature control

Procedure:

-

Prepare a series of buffered solutions at the desired pH values.

-

Prepare fresh solutions of Fe(II) and cyanide.

-

Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired temperature.

-

To initiate the reaction, rapidly mix the Fe(II) and cyanide solutions in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance over time at a wavelength where the ferrocyanide ion absorbs. The absorbance maximum is around 217 nm.

-

The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

-

The final concentration of ferrocyanide can be determined when the absorbance reaches a plateau.

Diagram 3: Workflow for Kinetic Analysis of Ferrocyanide Formation.

Conclusion

The synthesis of this compound is a well-established industrial process with multiple viable pathways. The kinetics of the core reaction, the formation of the hexacyanoferrate(II) ion, are significantly influenced by pH and temperature, with optimal conditions being slightly alkaline and at moderate temperatures. The provided experimental protocols offer a foundation for the laboratory synthesis and kinetic analysis of this important compound. Further research into the detailed molecular mechanisms of the industrial processes could lead to further optimization of production methods.

An In-depth Technical Guide to the Crystal Structure and Characterization of Sodium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of sodium ferrocyanide, with a focus on its decahydrate (B1171855) form (Na₄[Fe(CN)₆]·10H₂O), and the key analytical techniques used for its characterization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in their studies of this important coordination compound.

Crystal Structure of this compound Decahydrate

This compound decahydrate crystallizes in the monoclinic crystal system. The structure consists of a central iron(II) ion octahedrally coordinated to six cyanide ligands, forming the [Fe(CN)₆]⁴⁻ anion. The negative charge is balanced by four sodium cations. Ten water molecules are also incorporated into the crystal lattice.

Table 1: Crystallographic Data for this compound Decahydrate [1][2][3][4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Axial Ratios | a:b:c = 0.8515:1:0.7867 |

| β Angle | 82°26′ |

| Refractive Indices | nα = 1.519, nβ = 1.530, nγ = 1.543 |

Characterization Techniques

The structural and physicochemical properties of this compound are primarily investigated using X-ray diffraction, vibrational spectroscopy (FTIR and Raman), and thermal analysis (TGA/DSC).

X-ray Diffraction (XRD)

X-ray diffraction is the most powerful technique for determining the crystal structure of a material. Single-crystal XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.

The following provides a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of this compound decahydrate.

-

Crystal Selection and Mounting:

-

Under a polarized light microscope, select a single, well-formed, and defect-free yellow crystal of this compound decahydrate with dimensions typically in the range of 0.1-0.3 mm.

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial search for reflections to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 293 K or 100 K) using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Set the detector distance and exposure time to ensure good resolution and signal-to-noise ratio.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for Lorentz and polarization effects, as well as absorption.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Fe, Na).

-

Refine the structural model using full-matrix least-squares methods, locating the lighter atoms (C, N, O, H) from the difference Fourier maps.

-

Anisotropically refine all non-hydrogen atoms. Hydrogen atoms may be located from the difference map or placed in calculated positions.

-

The final refined structure should have low residual factors (R1, wR2) and a goodness-of-fit (GooF) value close to 1.

-

Experimental workflow for single-crystal X-ray diffraction.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy is used to identify the functional groups and probe the bonding within the [Fe(CN)₆]⁴⁻ complex. The cyanide ligand (C≡N) has a characteristic stretching frequency that is sensitive to the coordination environment.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound decahydrate (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar to ensure a homogeneous dispersion.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

-

The spectrum is typically recorded in transmittance or absorbance mode.

-

-

Sample Preparation:

-

Place a small amount of the crystalline this compound decahydrate into a capillary tube or onto a microscope slide.

-

-

Data Acquisition:

-

Place the sample in the spectrometer.

-

Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

-

Set the laser power to a level that does not cause sample degradation.

-

Acquire the Raman spectrum over a suitable wavenumber range (e.g., 3500-100 cm⁻¹).

-

Accumulate multiple scans to improve the signal-to-noise ratio.

-

Table 2: Vibrational Spectroscopy Data for the Ferrocyanide Ion [Fe(CN)₆]⁴⁻ [5]

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| C≡N Stretching | ~2037 | ~2094 (A₁g), ~2060 (E_g), ~2040 (F₁u) |

| Fe-C Stretching | ~583 | - |

| Fe-C-N Bending | ~416 | - |

Note: The exact peak positions can vary slightly depending on the physical state (solid or solution) and the specific crystalline environment.

Experimental workflow for vibrational spectroscopy.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound and the dehydration process of its hydrated form.

-

Sample Preparation:

-

Weigh a small amount of the this compound decahydrate sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Set the desired atmosphere (e.g., inert nitrogen or argon, or an oxidative air atmosphere) with a constant flow rate (e.g., 20-50 mL/min).

-

-

Data Acquisition:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The instrument will simultaneously record the sample's mass change (TGA) and the heat flow difference between the sample and the reference (DSC) as a function of temperature.

-

Table 3: Thermal Analysis Data for this compound [6]

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |

| Dehydration (loss of 10 H₂O) | 50 - 100 | ~37.2% (theoretical) | Endothermic |

| Decomposition of Anhydrous Na₄[Fe(CN)₆] | > 435 | - | Exothermic |

Note: The temperature ranges and mass loss can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental workflow for TGA/DSC analysis.

Summary

This technical guide has outlined the key structural features of this compound decahydrate and the primary analytical techniques employed for its characterization. The provided data tables and experimental protocols offer a solid foundation for researchers. While a complete single-crystal XRD study with a publicly available CIF file would provide the most definitive structural information, the combination of the presented techniques allows for a thorough characterization of this compound. The detailed workflows for XRD, vibrational spectroscopy, and thermal analysis serve as a practical guide for designing and executing experiments to study this compound and related materials.

References

An In-depth Technical Guide to the Properties and Stability of Sodium Ferrocyanide Decahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferrocyanide decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O), also known as yellow prussiate of soda, is a coordination compound with a history of diverse industrial applications.[1] While its use in the pharmaceutical industry is less common, its properties as a stable complexing agent are of interest in various stages of drug development and formulation. This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound decahydrate, with a focus on methodologies relevant to researchers and drug development professionals. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key stability-indicating assays.

Physicochemical Properties

This compound decahydrate is a yellow crystalline solid that is soluble in water but insoluble in alcohol.[2] The vibrant yellow color is characteristic of the ferrocyanide anion, [Fe(CN)₆]⁴⁻.[2] Despite the presence of cyanide ligands, the compound exhibits low toxicity due to the strong coordination bond between the iron and cyanide, which prevents the ready release of free cyanide under normal conditions.[2][3]

Table 1: Physical and Chemical Properties of this compound Decahydrate

| Property | Value | References |

| Chemical Formula | Na₄[Fe(CN)₆]·10H₂O | [4] |

| Molecular Weight | 484.06 g/mol | [5] |

| Appearance | Yellow crystalline powder or crystals | [4][5] |

| Odor | Odorless | [4] |

| Density | 1.458 g/cm³ | [4] |

| Melting Point | 81.5 °C (decomposes, loses water) | [4] |

| Solubility in Water | Soluble | [4] |

| Solubility in Alcohol | Insoluble | [2] |

| CAS Number | 14434-22-1 | [5] |

Table 2: Solubility of this compound (anhydrous) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 10.2 |

| 20 | 17.6 |

| 96.6 | 39.7 |

| [3] |

Stability Profile

The stability of this compound decahydrate is a critical parameter for its handling, storage, and application. The compound is generally stable under normal conditions but can decompose under the influence of heat, light, and acidic pH.[4]

Thermal Stability

This compound decahydrate is sensitive to heat. It begins to lose its water of crystallization at temperatures above 50 °C.[6] The anhydrous form decomposes at a much higher temperature.

Photostability

Exposure to ultraviolet (UV) light can induce the decomposition of this compound, particularly at the crystal edges.[3] In aqueous solutions, prolonged exposure to sunlight may lead to the slow formation of hydrogen cyanide.[3]

pH Stability

This compound is stable in neutral and alkaline solutions. However, in the presence of strong acids, particularly when heated, it decomposes to release toxic hydrogen cyanide gas.[7]

Experimental Protocols

The following section details experimental methodologies for assessing the stability of this compound decahydrate.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound decahydrate.

Methodology: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature.[8]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound decahydrate into a ceramic or platinum TGA pan.

-

TGA Parameters:

-

Temperature Range: 25 °C to 600 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The initial weight loss corresponds to the loss of water of crystallization, while subsequent losses at higher temperatures indicate the decomposition of the anhydrous salt.

Photostability Assessment by UV-Vis Spectrophotometry and HPLC

Objective: To evaluate the impact of light exposure on the stability of this compound decahydrate in solution, in accordance with ICH Q1B guidelines.[9]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound decahydrate in deionized water at a concentration of 1 mg/mL.

-

Prepare two sets of samples: one protected from light (control) and one exposed to light.

-

For the exposed set, place the solution in a chemically inert and transparent container (e.g., quartz cuvette).

-

For the control set, wrap the container in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

-

Maintain the temperature of the samples at a controlled room temperature to minimize thermal degradation.

-

-

Analysis by UV-Vis Spectrophotometry:

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Record the UV-Vis absorption spectrum of each aliquot over a wavelength range of 200-500 nm.

-

Monitor the absorbance at the characteristic wavelength for ferrocyanide (around 221 nm) to quantify its degradation.[1][3][10]

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method to separate and quantify any degradation products.

-

HPLC Conditions (based on a published method for ferrocyanide determination): [1][3][10]

-

Column: A suitable analytical column (e.g., C18) with a guard column.

-

Mobile Phase: A mixture of sodium perchlorate (B79767) and sodium hydroxide (B78521) solution.

-

Detection: UV detection at 221 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify and quantify any photolytic degradation products.

-

pH-Dependent Stability Assessment and Cyanide Release

Objective: To determine the stability of this compound decahydrate at different pH values and to quantify the potential release of free cyanide in acidic conditions.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions with pH values ranging from acidic to neutral (e.g., pH 2, 4, 5, 7).

-

Prepare solutions of this compound decahydrate in each buffer at a known concentration.

-

-

Incubation:

-

Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C) for a specified period.

-

Withdraw samples at various time points.

-

-

Quantification of Ferrocyanide:

-

Analyze the samples using the HPLC method described in the photostability protocol to determine the concentration of remaining this compound.

-

-

Quantification of Released Cyanide:

-

Analyze the samples for free cyanide using a validated method, such as the pyridine-barbituric acid colorimetric method.[11]

-

Procedure Outline:

-

If necessary, perform an acid distillation to separate the free cyanide from the ferrocyanide complex.[11]

-

The released hydrogen cyanide is trapped in a sodium hydroxide solution.

-

The cyanide in the trapping solution is then reacted with chloramine-T and a pyridine-barbituric acid reagent to form a colored complex.

-

The absorbance of the colored solution is measured spectrophotometrically at approximately 570 nm.

-

Quantify the cyanide concentration using a calibration curve prepared with cyanide standards.

-

-

Signaling Pathways and Logical Relationships

As an inorganic coordination complex, this compound decahydrate does not directly participate in biological signaling pathways in the manner of a typical pharmaceutical agent. However, its chemical transformations and interactions can be represented through logical diagrams.

References

- 1. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SODIUM FERROCYANİDE DECAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 5. This compound decahydrate 5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | C6FeN6.4Na | CID 26129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts. | Sigma-Aldrich [sigmaaldrich.com]

- 11. ysi.com [ysi.com]

An In-depth Technical Guide to the Solubility of Sodium Ferrocyanide in Aqueous and Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda, is a coordination compound with significant applications across various industries, including as an anti-caking agent in food and road salt, in the production of pigments, and in the pharmaceutical industry for processes such as the removal of iron.[1] A thorough understanding of its solubility characteristics in different solvent systems is crucial for its application in chemical synthesis, formulation, and manufacturing processes. This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, detailed experimental protocols for solubility determination, and visualizations of its primary synthesis pathways.

Solubility of this compound

This compound is a yellow crystalline solid that is readily soluble in water but is generally considered insoluble in most organic solvents, particularly alcohol.[2][3][4][5][6][7] The solubility in aqueous solutions is highly dependent on temperature.

Aqueous Solubility

The solubility of this compound in water increases significantly with a rise in temperature. This property is critical for processes such as purification by recrystallization.[4] The quantitative data for the solubility of both anhydrous this compound and its decahydrate (B1171855) form in water at various temperatures are summarized in the table below.

Table 1: Aqueous Solubility of this compound at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL of water) - Anhydrous (Na₄[Fe(CN)₆]) | Solubility ( g/100 g of water) - Decahydrate (Na₄[Fe(CN)₆]·10H₂O) | Reference(s) |

| 1 | 10.2 | - | [8] |

| 10 | 10.2 | - | [9] |

| 17 | 14.7 | - | [8] |

| 20 | 17.6 | 31.85 | [9][10] |

| 25 | 17.6 | 33.87 | [8][10] |

| 53 | 28.1 | - | [8] |

| 85 | 39.0 | - | [8] |

| 96.6 | 39.7 | - | [9] |

| 98 | - | 156.5 | [10] |

Organic Solvent Solubility

This compound exhibits poor solubility in most organic solvents. This characteristic is attributed to its ionic nature.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Alcohol (general) | Insoluble | [2][3][4][6][7][9][11][12][13] |

| Ethanol | Insoluble | [10] |

| Methanol | Slightly Soluble | [14] |

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound in an aqueous solution can be accurately performed using the gravimetric method. This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.

Gravimetric Method for Aqueous Solubility Determination

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials and Apparatus:

-

This compound (decahydrate or anhydrous)

-

Distilled or deionized water

-

Erlenmeyer flask with a stopper

-

Thermostatic water bath

-

Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

-

Volumetric pipette (e.g., 10 mL or 25 mL)

-

Pre-weighed evaporating dish or beaker

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure saturation.[1]

-

Seal the flask and place it in a thermostatic water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is saturated when the concentration of the dissolved solute remains constant over time.[1]

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 25.00 mL) of the clear supernatant using a volumetric pipette. To avoid temperature changes that could affect solubility, ensure the pipette is at the same temperature as the solution.

-

Transfer the pipetted solution to a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Carefully heat the evaporating dish to evaporate the water. This can be done on a steam bath or a hot plate at a low temperature to prevent spattering.

-

Once the bulk of the water has evaporated, transfer the dish to a drying oven set at a temperature sufficient to remove all water of hydration if starting with the decahydrate (e.g., 105-110°C).[8][15]

-

-

Weighing the Solute:

-

After drying, place the evaporating dish in a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish containing the dry this compound on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.[8]

-

Calculations:

-

Mass of the empty evaporating dish = M₁

-

Mass of the evaporating dish + dry this compound = M₂

-

Mass of dissolved this compound = M₂ - M₁

-

Volume of the aqueous solution taken = V (in mL)

The solubility can then be expressed in grams per 100 mL of water.

Synthesis of this compound

The industrial production of this compound typically follows one of two main pathways. The primary modern method starts with hydrogen cyanide, while an older, also commercially practiced method, utilizes crude sodium cyanide.

Industrial Production from Hydrogen Cyanide

The most common industrial synthesis involves the reaction of hydrogen cyanide with ferrous chloride and calcium hydroxide. This multi-step process is designed to produce high-purity this compound decahydrate.[9]

Caption: Industrial synthesis of this compound from hydrogen cyanide.

Synthesis from Crude Sodium Cyanide

An alternative production route starts with crude sodium cyanide, which is reacted with ferrous sulfate. This method also involves the formation of an intermediate calcium ferrocyanide.[2]

Caption: Synthesis of this compound from crude sodium cyanide.

Conclusion

The solubility of this compound is well-characterized, with high solubility in water that is directly proportional to temperature and general insolubility in organic solvents. These properties are fundamental to its industrial applications and purification processes. The provided experimental protocol for determining aqueous solubility offers a reliable method for researchers. Furthermore, the visualized synthesis pathways illustrate the key steps in the industrial production of this important inorganic compound. This guide serves as a valuable technical resource for professionals in research, development, and manufacturing who work with this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. US2431601A - Production of this compound - Google Patents [patents.google.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. CN85106171A - Method of production of this compound without wastewater - Google Patents [patents.google.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pharmajournal.net [pharmajournal.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. forestsclearance.nic.in [forestsclearance.nic.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Test No. 105: Water Solubility - Overton [app.overton.io]

- 14. scribd.com [scribd.com]

- 15. Ferrocyanides - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide to Sodium Ferrocyanide (CAS Number 13601-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ferrocyanide, with the CAS number 13601-19-9 for its anhydrous form and 14434-22-1 for the decahydrate (B1171855), is a coordination compound with a rich history and diverse applications. While it is widely known as an anti-caking agent in food and road salt, its utility in the scientific realm, particularly in biological research and drug development, is centered on its role in the venerable Prussian blue histochemical stain. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its characterization and use, and a discussion of its application in assessing cellular iron content, a critical parameter in various disease states and in the evaluation of novel therapeutics.

Core Properties of this compound

This compound is the sodium salt of the coordination complex [Fe(CN)₆]⁴⁻. It typically exists as a pale yellow crystalline solid in its decahydrate form (Na₄[Fe(CN)₆]·10H₂O), also known as yellow prussiate of soda.[1][2][3][4] Despite the presence of cyanide ligands, the compound exhibits low toxicity because the cyanide groups are tightly bound to the central iron atom, preventing their release under physiological conditions.[2][5] However, in the presence of strong acids or upon exposure to UV light, the toxic gas hydrogen cyanide can be liberated.[2][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of both anhydrous this compound and its decahydrate form is presented in the tables below for easy comparison.

| Property | Anhydrous this compound (Na₄[Fe(CN)₆]) | This compound Decahydrate (Na₄[Fe(CN)₆]·10H₂O) |

| CAS Number | 13601-19-9 | 14434-22-1 |

| Molecular Formula | C₆FeN₆Na₄[8] | C₆H₂₀FeN₆Na₄O₁₀[9] |

| Molecular Weight | 303.91 g/mol [2][8] | 484.06 g/mol [6][10] |

| Appearance | Pale yellow crystals[2][6][11] | Pale yellow, slightly efflorescent monoclinic crystals[6][12][13] |

| Odor | Odorless[2][11] | Odorless[12] |

| Density | 1.458 g/cm³[2][11] | 1.458 g/cm³[1][13] |

| Melting Point | 435 °C (decomposes)[2][10][11] | 81.5 °C (decomposes, loses water)[2][11] |

| Decomposition | Decomposes at 435 °C in a vacuum to form sodium cyanide, iron, carbon, and nitrogen.[6] When heated in air, it decomposes to form sodium cyanide and iron carbide.[6] | Loses water of crystallization at 50-60 °C and becomes anhydrous.[6][11] |

| Crystal Structure | Monoclinic[2][12] | Monoclinic[2][12] |

| Refractive Index (n_D) | 1.530[2][6] | 1.530[2][6] |

Solubility Data

| Solvent | Solubility of Anhydrous this compound ( g/100 mL) |

| Water at 10 °C | 10.2[2][11] |

| Water at 20 °C | 17.6[2][11][14] |

| Water at 96.6 °C | 39.7[2][11] |

| Alcohol | Insoluble[1][2][12] |

| Organic Solvents | Insoluble[1][3] |

Safety and Toxicity

| Parameter | Value |

| LD₅₀ (Oral, rat) | 1600-3200 mg/kg[5] to 5100 mg/kg[15] |

| Acceptable Daily Intake (ADI) | 0–0.025 mg/kg body weight[1][2][13] |

| Reactivity | Reacts with strong acids to produce toxic hydrogen cyanide gas.[1][2][6] Solutions can also produce hydrogen cyanide upon prolonged exposure to sunlight.[6][8] It is incompatible with strong oxidizing agents.[16][17][18] |

| Health Hazards | May cause mild skin and eye irritation.[9][15] Ingestion of large quantities may be harmful.[15] |

Experimental Protocols

This section provides detailed methodologies for the determination of key properties of this compound and its application in a biological context.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from general principles outlined in the United States Pharmacopeia (USP) for determining the solubility of inorganic salts.[5][17][19]

Objective: To determine the equilibrium solubility of this compound decahydrate in water at a specified temperature.

Materials:

-

This compound decahydrate (Na₄[Fe(CN)₆]·10H₂O)

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

Spectrophotometer

-

Ferrous sulfate (B86663) solution (for quantification)[20]

Procedure:

-

Add an excess amount of this compound decahydrate to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Centrifuge the sample to remove any remaining suspended particles.

-

Accurately dilute a known volume of the clear supernatant.

-

Quantify the concentration of ferrocyanide in the diluted sample using a suitable analytical method, such as spectrophotometry after forming a colored complex (e.g., Prussian blue with an excess of ferric ions).[20]

-

Calculate the solubility in g/100 mL based on the measured concentration and dilution factor.

Determination of Melting Point and Decomposition

This protocol follows the principles of the capillary melting point method as described in the United States Pharmacopeia (USP) <741>, suitable for hydrated salts.[1][11][13]

Objective: To determine the temperature at which this compound decahydrate loses its water of crystallization and the melting/decomposition point of the anhydrous form.

Materials:

-

This compound decahydrate

-

Capillary tubes

-

Melting point apparatus or a thermogravimetric analyzer (TGA)

Procedure (Capillary Method):

-

Finely powder a small amount of this compound decahydrate.

-

Pack the powder into a capillary tube to a height of 2.5-3.5 mm.[1]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute), especially near the expected transition temperatures.[11][21]

-

Observe the sample for any changes. The temperature at which the crystals lose their water of hydration (often observed as a change in appearance or efflorescence) should be noted (around 81.5 °C).[2][11]

-

Continue heating and record the temperature at which the now anhydrous salt melts and decomposes (around 435 °C).[2][11]

Procedure (Thermogravimetric Analysis - TGA):

-

Place a precisely weighed sample of this compound decahydrate into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature. A significant weight loss corresponding to the loss of ten water molecules will be observed around 50-82 °C.[4][6][14]

-

Further heating will show the decomposition of the anhydrous salt at higher temperatures.

Prussian Blue Staining for Cellular Iron

This protocol is a standard method for the histochemical detection of ferric (Fe³⁺) iron in cultured cells and is a primary application of this compound in a research setting.[12][15][16]

Objective: To visualize the presence and distribution of intracellular ferric iron deposits (hemosiderin) in cultured cells.

Materials:

-

Cultured cells grown on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

Cell fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Perls' solution A: 10% (w/v) Potassium Ferrocyanide (or this compound) in deionized water.

-

Perls' solution B: 20% (v/v) Hydrochloric Acid (HCl) in deionized water.

-

Working Perls' solution: Mix equal parts of solution A and B immediately before use.[22]

-

Nuclear Fast Red or other suitable counterstain

-

Microscope

Procedure:

-

Wash the cultured cells with PBS.

-

Fix the cells with the fixation solution for 15-20 minutes at room temperature.

-

Wash the fixed cells three times with PBS.

-

Incubate the cells with the freshly prepared working Perls' solution for 20 minutes at room temperature.[1]

-

Wash the cells thoroughly with deionized water.

-

Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.[22]

-

Rinse briefly in deionized water.

-

Dehydrate the cells through a graded series of ethanol (B145695) and clear with xylene (if mounting on slides).

-

Mount the coverslips onto microscope slides with a suitable mounting medium.

-

Visualize under a light microscope. Ferric iron deposits will appear as distinct blue precipitates.[15]

Applications in Research and Drug Development

While this compound has numerous industrial applications, its role in the life sciences is primarily as a key reagent in the Prussian blue reaction for the detection of ferric iron.[3][15][21]

Detection of Cellular Iron and Ferroptosis

Iron is an essential element, but its excess can be toxic, leading to the generation of reactive oxygen species and a form of programmed cell death known as ferroptosis. Many pathological conditions, including neurodegenerative diseases and certain cancers, are associated with dysregulated iron metabolism.[12] The Prussian blue stain is an invaluable tool for researchers and drug development professionals to:

-

Assess iron overload: In cell culture models of diseases like hemochromatosis or in response to compounds that disrupt iron homeostasis.

-

Study ferroptosis: By visualizing the accumulation of intracellular iron, a key trigger for this cell death pathway.

-

Screen for drug efficacy: A drug candidate designed to chelate iron or modulate iron transport can be evaluated by its ability to reduce the intensity of Prussian blue staining in iron-overloaded cells.

Role in Biological Systems

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, can act as an electron donor in certain biological systems. For instance, it has been shown to donate electrons to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[21] However, this function is primarily of interest in fundamental biochemical studies and does not represent a direct modulatory role in a signaling pathway in the classical sense. It is important to distinguish this compound from sodium nitroprusside, another iron-cyanide complex that is a well-known nitric oxide (NO) donor and has significant effects on signaling pathways.[11][17][23][24] this compound itself is not an NO donor.

Visualizations

Chemical Reactions and Workflows

Caption: Industrial production of this compound.

Caption: The Prussian blue histochemical reaction.

Caption: Workflow for assessing drug effects on cellular iron.

Conclusion

This compound (CAS 13601-19-9) is a stable coordination compound with well-defined physical, chemical, and toxicological properties. For researchers, scientists, and drug development professionals, its most significant application lies in its use as a reagent for the Prussian blue stain, a robust and sensitive method for detecting ferric iron in biological samples. This capability allows for the investigation of cellular processes related to iron metabolism and the screening of therapeutic agents targeting iron-related pathologies. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and application of this versatile compound in a modern research setting.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Graphviz [graphviz.org]

- 3. polysciences.com [polysciences.com]

- 4. SODIUM FERROCYANİDE DECAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 5. biorelevant.com [biorelevant.com]

- 6. Challenges in development and management of orphan drugs-a case study of Prussian blue insoluble - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound decahydrate | C6H20FeN6Na4O10 | CID 6093374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. uspbpep.com [uspbpep.com]

- 14. stackoverflow.com [stackoverflow.com]

- 15. Perls Prussian blue - Wikipedia [en.wikipedia.org]

- 16. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uspnf.com [uspnf.com]

- 18. dot | Graphviz [graphviz.org]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. indianchemicalsociety.com [indianchemicalsociety.com]

- 21. thinksrs.com [thinksrs.com]

- 22. uspnf.com [uspnf.com]

- 23. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Deciphering the nitric oxide, cyanide and iron-mediated actions of sodium nitroprusside in cotyledons of salt stressed sunflower seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry and Bonding of Sodium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferrocyanide, with the chemical formula Na₄[Fe(CN)₆], is a coordination compound consisting of a central iron(II) ion octahedrally coordinated to six cyanide ligands. In its hydrated form, this compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O), it is also known as yellow prussiate of soda.[1][2] This complex is of significant interest due to its low toxicity compared to other cyanide salts, a consequence of the strong covalent bond between the cyanide ligands and the iron center, which prevents the ready release of free cyanide.[1]

This technical guide provides a comprehensive overview of the coordination chemistry and bonding of this compound, with a focus on its molecular structure, spectroscopic properties, and key chemical transformations. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Molecular Structure and Bonding

The ferrocyanide anion, [Fe(CN)₆]⁴⁻, is the core of this compound's chemistry. The central iron atom is in the +2 oxidation state with a d⁶ electronic configuration. The cyanide ions (CN⁻) are strong-field ligands, leading to a low-spin electronic configuration where all six d-electrons are paired in the t₂g orbitals. This arrangement results in a diamagnetic complex.

Valence bond theory describes the bonding in [Fe(CN)₆]⁴⁻ as involving d²sp³ hybridization of the iron(II) ion's orbitals to form six equivalent hybrid orbitals. These orbitals overlap with the lone pair of electrons on the carbon atom of each of the six cyanide ligands, forming strong sigma bonds. The resulting geometry of the [Fe(CN)₆]⁴⁻ anion is octahedral.

The overall structure of this compound decahydrate is a monoclinic crystal system.[1]

Quantitative Structural and Physical Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound Decahydrate

| Property | Value |

| Molecular Formula | Na₄[Fe(CN)₆]·10H₂O |

| Molar Mass | 484.06 g/mol [3] |

| Appearance | Pale yellow crystalline solid[1] |

| Crystal System | Monoclinic[1] |

| Density | 1.458 g/cm³[1] |

| Solubility in Water | 10.2 g/100 mL (10 °C)[1] |

| 17.6 g/100 mL (20 °C)[1] | |

| 39.7 g/100 mL (96.6 °C)[1] | |

| Solubility in Alcohol | Insoluble[1] |

| Refractive Index (n_D) | 1.530[1] |

| Melting Point | 81.5 °C (decomposes)[1] |

Table 2: Thermodynamic Properties for the Ferrocyanide Ion

| Property | Value |

| Standard Enthalpy of Formation (ΔH°_f) (aq) | 455.64 kJ/mol[4] |

| Standard Gibbs Free Energy of Formation (ΔG°_f) (aq) | 694.92 kJ/mol[4] |

| Standard Molar Entropy (S°) (aq) | 94.98 J/(mol·K)[4] |

Spectroscopic Characterization

The electronic and vibrational structure of this compound can be elucidated through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Value/Range | Assignment/Comments |

| Infrared (IR) Spectroscopy | ν(C≡N) | ~2040 cm⁻¹ | C≡N stretching vibration of the [Fe(CN)₆]⁴⁻ ion.[5] |

| Raman Spectroscopy | ν(C≡N) (A₁g) | ~2096 cm⁻¹ | Symmetric C≡N stretching mode.[6] |

| ν(C≡N) (E_g) | ~2056 cm⁻¹ | Degenerate C≡N stretching mode.[6] | |

| Mössbauer Spectroscopy | Isomer Shift (δ) | Near 0 mm/s (relative to stainless steel) | Consistent with a low-spin Fe(II) state.[7] |

| Quadrupole Splitting (ΔE_Q) | 0 mm/s | The ideal octahedral symmetry results in no electric field gradient at the nucleus. | |

| UV-Vis Spectroscopy | λ_max | No significant absorption in the visible range | The d-d transitions are spin-forbidden in the low-spin d⁶ configuration. |

Key Chemical Reactions and Logical Relationships

The ferrocyanide ion participates in several important chemical reactions, which are fundamental to its applications. These include its formation, its reversible oxidation to ferricyanide, and its reaction with iron(III) ions to form the intensely colored pigment, Prussian blue.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. metrohm.com [metrohm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. drjez.com [drjez.com]

- 5. nathan.instras.com [nathan.instras.com]

- 6. Monitoring ferrocyanide oxidation using hyphenated EC-Raman | Metrohm [metrohm.com]

- 7. Mössbauer Spectra of Some Iron Complexes | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide on the Toxicity and Safety of Sodium Ferrocyanide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile and safe laboratory handling of sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda. The information is intended to support risk assessment and ensure the safety of laboratory personnel.

Executive Summary

This compound is a coordination compound with low acute toxicity. The cyanide ligands are tightly bound to the iron center, limiting the release of free cyanide under normal physiological conditions. The primary hazard associated with this compound is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon reaction with strong acids or exposure to ultraviolet (UV) light. The kidneys are considered the primary target organ for toxicity. This guide summarizes key toxicological data, outlines safe handling procedures, and provides detailed protocols for relevant in vitro toxicity assays.

Toxicological Data

The toxicity of this compound is primarily attributed to the ferrocyanide ion. Below is a summary of key quantitative toxicological data.

Table 1: Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference(s) |

| Rat | Oral | 1600 - 3200 mg/kg body weight | [1] |

| Rat | Oral | 5100 mg/kg body weight | |

| Rat | Oral | 15600 mg/kg body weight | [2] |

| Rat | Dermal | > 2000 mg/kg body weight | [2] |

| Mouse | Intraperitoneal | 512 - 1024 mg/kg body weight | [3] |

Table 2: Occupational Exposure Limits and Acceptable Daily Intake

| Parameter | Value | Issuing Organization/Reference |

| OSHA PEL (as Cyanide) | 5 mg/m³ (TWA) | |

| NIOSH REL (as Cyanide) | 4.7 ppm (5 mg/m³) (STEL - 10 minutes) | |

| ACGIH TLV (as Cyanide) | 5 mg/m³ (Ceiling) | |

| Acceptable Daily Intake (ADI) | 0 - 0.025 mg/kg body weight | [4][5] |

| Group ADI for ferrocyanides (as ferrocyanide ion) | 0.03 mg/kg body weight per day | [6][7] |

(PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value; ADI: Acceptable Daily Intake)

Key Toxicological Endpoints

Acute Toxicity

This compound exhibits low acute oral toxicity.[1][4] The tightly bound nature of the cyanide ions to the iron atom prevents significant release of free cyanide in the gastrointestinal tract.[4]

Genotoxicity

In vitro studies using the Comet assay on human lymphocytes have shown that this compound is not genotoxic at concentrations up to 10 mM.[6]

Nephrotoxicity

The kidneys are the primary target organ for ferrocyanide toxicity.[7] High doses can lead to kidney damage.[1] The mechanism is thought to involve the elimination of the ferrocyanide ion via the glomeruli.[1] A No Observed Adverse Effect Level (NOAEL) for renal effects in a chronic rat study was identified as 4.4 mg this compound/kg body weight per day.[6]

Experimental Protocols

Cytotoxicity Assessment

This protocol determines the number of viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution

-

Phosphate-buffered saline (PBS) or serum-free medium

-

Hemocytometer

-

Microscope

-

Microcentrifuge tubes

Procedure:

-

Prepare a single-cell suspension of the cells to be tested.

-

In a microcentrifuge tube, mix 1 part of the cell suspension with 1 part of 0.4% Trypan Blue solution.

-

Allow the mixture to incubate at room temperature for 3 minutes. Do not exceed 5 minutes, as longer incubation can lead to viable cells taking up the dye.

-

Load a hemocytometer with the cell/trypan blue mixture.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

This assay is based on the reduction of the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

-

Cells in culture

-

Resazurin solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

-

96-well microplate (opaque-walled for fluorescence)

-

Plate reader (for fluorescence or absorbance)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (this compound) in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 1 to 4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]

-

Cell viability is expressed as a percentage of the fluorescence of the untreated control cells.

Genotoxicity Assessment: Alkaline Comet Assay on Human Lymphocytes

This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Materials:

-

Isolated human peripheral blood lymphocytes

-

Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Electrophoresis tank

Procedure:

-

Isolate lymphocytes from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Pre-coat microscope slides with 1% NMPA and allow them to dry.

-

Mix the lymphocyte suspension with 0.5% LMPA at 37°C.

-

Layer the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.

-

Allow the agarose to solidify at 4°C for at least 10 minutes.

-

Remove the coverslips and immerse the slides in cold lysis solution overnight at 4°C.

-

Gently rinse the slides with distilled water and place them in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

-

After electrophoresis, gently remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.

-

Stain the DNA with an appropriate fluorescent dye.

-

Visualize and score the comets using a fluorescence microscope equipped with an imaging analysis system. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound-Induced Nephrotoxicity

While the precise signaling pathways of this compound-induced toxicity are not fully elucidated, evidence from other chemical-induced nephrotoxicity studies suggests the potential involvement of oxidative stress and subsequent activation of inflammatory pathways. The iron in the ferrocyanide complex, although stable, could potentially participate in redox cycling under certain cellular conditions, leading to the generation of reactive oxygen species (ROS). ROS can then trigger downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are known to be involved in cellular stress responses, inflammation, and apoptosis.[9][10][11][12]

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for the in vitro toxicity assessment of this compound.

Safe Laboratory Handling and Procedures

-

Engineering Controls: Use in a well-ventilated area. A fume hood is recommended, especially when there is a risk of dust generation or reaction with acids.[13]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Spill Response:

-

For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

For large spills, evacuate the area and use appropriate PPE, including respiratory protection.[13]

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[8]

-

Conclusion

This compound is a compound of low acute toxicity, with its primary hazard being the potential release of hydrogen cyanide gas under acidic conditions or UV exposure. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is crucial for its safe handling. For researchers in drug development and related fields, understanding its toxicological profile, particularly its potential for nephrotoxicity at high doses, is essential for accurate risk assessment in experimental designs. The provided in vitro assay protocols offer a framework for further investigation into the specific cellular effects of this compound.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchtweet.com [researchtweet.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. graphviz.org [graphviz.org]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Trypan blue exclusion test of cell viability. | Semantic Scholar [semanticscholar.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Geraniol Averts Methotrexate-Induced Acute Kidney Injury via Keap1/Nrf2/HO-1 and MAPK/NF-κB Pathways [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 13. biotium.com [biotium.com]

- 14. Research SOP: EVALUATION OF CYTOTOXICITY POTENTIAL OF TEST SAMPLE USING TRYPAN BLUE DYE EXCLUSION METHOD [researchsop.com]

- 15. The use of isolated peripheral lymphocytes and human whole blood in the comet assay protocol v1 [protocols.io]

An In-depth Technical Guide to the Thermochemical Properties and Decomposition of Sodium Ferrocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferrocyanide, with the chemical formula Na₄[Fe(CN)₆], is a coordination compound that exists as a decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O) at room temperature. This yellow crystalline solid is widely utilized in various industrial applications, including as an anti-caking agent for road and food-grade salt, in the production of pigments like Prussian blue, and in metallurgy. For researchers, scientists, and professionals in drug development, a thorough understanding of its thermochemical properties and decomposition behavior is crucial for ensuring safety, stability, and efficacy in its various applications. This technical guide provides a comprehensive overview of the available data on the thermochemical properties and decomposition pathways of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its decahydrate form is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | This compound (Anhydrous) | This compound Decahydrate |

| Chemical Formula | Na₄[Fe(CN)₆] | Na₄[Fe(CN)₆]·10H₂O |

| Molar Mass | 303.91 g/mol | 484.06 g/mol |

| Appearance | Pale yellow crystals | Yellow crystalline solid |

| Density | 1.458 g/cm³ | 1.458 g/cm³ |

| Solubility in Water | Soluble | Soluble |

| Solubility in Alcohol | Insoluble | Insoluble |

Thermochemical Properties

Experimental Determination of Thermochemical Properties: Methodological Overview

Should experimental determination be required, the following established protocols are recommended:

-

Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) can be determined using solution calorimetry. This involves dissolving the this compound salt in a suitable solvent and measuring the heat of solution. By applying Hess's law in conjunction with the known enthalpies of formation of the other reactants and products in the dissolution reaction, the enthalpy of formation of the compound can be calculated.

-

Standard Molar Entropy: The standard molar entropy (S°) is typically determined by measuring the heat capacity (Cp) of the substance from a temperature approaching absolute zero (0 K) up to the standard temperature of 298.15 K. The entropy is then calculated by integrating Cp/T over this temperature range. For hydrated salts, the entropy of dehydration must also be accounted for.

-

Heat Capacity: The heat capacity (Cp) can be measured using techniques such as Differential Scanning Calorimetry (DSC). A typical procedure involves heating a known mass of the sample at a constant rate and comparing the heat flow required to that of a standard reference material.

Thermal Decomposition

The thermal stability and decomposition of this compound are highly dependent on its hydration state and the surrounding atmosphere.

Dehydration of this compound Decahydrate

This compound decahydrate loses its ten water molecules in a stepwise manner upon heating. The dehydration process generally begins at temperatures around 50°C and is complete by approximately 81.5°C, yielding the anhydrous salt.

Table 2: Dehydration Data for this compound Decahydrate

| Temperature Range | Process |

| 50 - 81.5 °C | Loss of water of crystallization |

Decomposition of Anhydrous this compound

Anhydrous this compound is thermally more stable than its hydrated form. Its decomposition behavior is significantly influenced by the atmospheric conditions.

Table 3: Decomposition of Anhydrous this compound under Different Conditions

| Condition | Onset Temperature | Decomposition Products |

| In Vacuum | ~ 435 °C | Sodium cyanide (NaCN), Iron (Fe), Carbon (C), Nitrogen (N₂) |

| In Air | - | Decomposition can be influenced by oxidation, potentially forming iron oxides and sodium carbonate in addition to cyanides. |

| In Inert Atmosphere (e.g., Argon) | - | Similar to decomposition in vacuum, yielding cyanide salts, metal, and non-metal elements. |

Decomposition in the Presence of Other Reagents

The decomposition of this compound can be initiated or altered by the presence of other chemical species:

-

Acids: In the presence of strong acids, especially when heated, this compound decomposes to release highly toxic hydrogen cyanide (HCN) gas.

-

Ultraviolet (UV) Light: Exposure to UV radiation can also lead to the decomposition of ferrocyanide solutions, with the potential to liberate hydrogen cyanide.

-

Ferric Oxide: In the presence of ferric oxide (Fe₂O₃), the thermal decomposition of sodium cyanide can lead to the formation of this compound as an intermediate, which then further decomposes at higher temperatures.

Experimental Protocols for Decomposition Analysis

The thermal decomposition of this compound can be investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA-DSC analysis is a powerful tool to study the decomposition process.

-

Objective: To determine the temperature ranges of dehydration and decomposition, and the associated mass losses and thermal events (endothermic or exothermic).

-

Methodology:

-

A small, accurately weighed sample of this compound (decahydrate or anhydrous) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a TGA-DSC instrument at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The analysis is performed under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant purge gas flow rate.

-

The TGA curve will show mass loss as a function of temperature, corresponding to dehydration and decomposition.

-

The DSC curve will indicate the endothermic or exothermic nature of these events.

-

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.

-

Methodology:

-

The TGA experiment is performed as described above.

-

The gas outlet of the TGA is connected to the inlet of an MS or FTIR spectrometer via a heated transfer line.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

The obtained spectra are analyzed to identify the gaseous decomposition products, such as water, nitrogen, and potentially hydrogen cyanide.

-

Visualizing Decomposition Pathways

The following diagram illustrates the key decomposition pathways of this compound under different conditions.

Caption: Decomposition pathways of this compound.

Conclusion

This technical guide has summarized the available information on the thermochemical properties and decomposition of this compound. While key physicochemical properties and decomposition pathways are relatively well-documented, a significant gap exists in the availability of quantitative thermochemical data such as enthalpy of formation, standard molar entropy, and heat capacity. The experimental determination of these properties is crucial for a more complete understanding and modeling of this important industrial chemical. The provided overview of experimental methodologies offers a roadmap for researchers to obtain this critical data. Furthermore, the detailed decomposition behavior under various conditions highlights the importance of handling this compound with appropriate safety precautions, particularly concerning the potential release of toxic cyanide compounds.

Sodium Ferrocyanide: A Versatile Precursor in Advanced Materials Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ferrocyanide, Na₄[Fe(CN)₆], also known as yellow prussiate of soda, is a coordination compound with a rich history in chemistry.[1] While traditionally used in pigments and as an anti-caking agent, its utility as a precursor in the synthesis of advanced materials has garnered significant scientific interest.[1][2] The hexacyanoferrate anion, [Fe(CN)₆]⁴⁻, provides a robust and versatile building block, offering a source of both iron and cyanide ligands. This guide explores the role of this compound in the synthesis of key material classes, including Prussian blue analogues, and nitrogen-doped carbon materials. It provides an overview of the synthetic methodologies, quantitative data on material properties, and detailed experimental protocols.

Prussian Blue and its Analogues (PBAs)

Prussian blue analogues (PBAs) are a class of metal-organic frameworks with a general formula of AₓM¹[M²(CN)₆]ᵧ·nH₂O, where A is an alkali metal ion (such as Na⁺ or K⁺), and M¹ and M² are transition metal ions.[3] this compound is a key precursor for synthesizing the hexacyanoferrate framework. These materials are extensively investigated for their applications in electrochemical energy storage, particularly as cathode materials in sodium-ion batteries, owing to their open framework structure that facilitates rapid ion diffusion.[4]

Synthesis Methodologies

The synthesis of PBAs from this compound can be broadly categorized into three main methods: co-precipitation, hydrothermal synthesis, and electrochemical deposition.[2]

-

Co-precipitation: This is the most common and scalable method, involving the reaction of an aqueous solution of this compound with a solution containing one or more transition metal salts.[5] The rapid precipitation that occurs can lead to the formation of nanoparticles with a high number of vacancies and coordinated water molecules, which can impact electrochemical performance.[1][6] Parameters such as precursor concentration, flow rate, temperature, and the presence of chelating agents or surfactants can be tuned to control the particle size, morphology, and crystallinity of the final product.[5][7]

-

Hydrothermal Synthesis: This method involves carrying out the synthesis in a sealed vessel under elevated temperature and pressure.[2] The decomposition of the ferrocyanide complex in an acidic solution can be utilized to react with residual ferrocyanide to form Prussian blue.[2] This technique can lead to materials with higher crystallinity and fewer defects.

-

Electrochemical Deposition: In this method, a film of the PBA is grown on an electrode surface by applying an electrochemical potential.[2] This technique is particularly useful for creating thin films for specific electronic and sensing applications.

Quantitative Data on PBA Performance

The electrochemical performance of PBAs derived from this compound is highly dependent on the synthesis conditions and the choice of transition metals. The following tables summarize key performance metrics for various PBAs used as cathode materials in sodium-ion batteries.

Table 1: Electrochemical Performance of Sodium Manganese Ferrocyanide (Na₁̣₆Mn[Fe(CN)₆]₀̣₉) [8][9]

| Parameter | Uncoated PBM | PBM@NVOPF (2.0% molar ratio) |

| Initial Discharge Capacity (1 C) | 105.7 mAh g⁻¹ | 101.5 mAh g⁻¹ |

| Initial Discharge Capacity (10 C) | 76.7 mAh g⁻¹ | 91.4 mAh g⁻¹ |

| Capacity Retention (500 cycles at 1 C, 20°C) | 42.0% | 84.3% |

| Initial Discharge Capacity (1 C, 55°C) | - | 109.5 mAh g⁻¹ |

| Capacity Retention (200 cycles at 1 C, 55°C) | 35.7% (after 40 cycles) | 78.8% |

Table 2: Electrochemical Performance of Various PBAs

| Material | Synthesis Method | Initial Discharge Capacity | Current Density | Cycle Life | Reference |

| Na₁.₅₆Fe[Fe(CN)₆]₀.₉₀·2.42H₂O | Y-tube assisted co-precipitation | 71.9 mAh g⁻¹ | 10 C (1400 mA g⁻¹) | 69.8% retention after 200 cycles at 0.5 C | [10] |

| Mixed Fe,Mn PBA | Co-precipitation with additives | 120-130 mAh g⁻¹ | C/5 | 75% retention after 100 cycles | [11] |

| Vanadium-incorporated PBA (VFPB1) | One-step synthesis | ~70 mAh g⁻¹ | 50 mA g⁻¹ | 82.5% retention after 100 cycles | [1] |

| KₓNaᵧMnFe(CN)₆ | Facile co-precipitation | 133.3 mAh g⁻¹ | 20 mA g⁻¹ | - | [12] |

Experimental Protocols

This protocol is adapted from a typical co-precipitation method for synthesizing Prussian blue analogues.

Materials:

-

This compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O)

-

Manganese(II) chloride (MnCl₂)

-

Deionized water

Procedure:

-

Prepare Precursor Solutions:

-

Solution A: Dissolve a stoichiometric amount of this compound decahydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).

-

Solution B: Dissolve a stoichiometric amount of manganese(II) chloride in deionized water to achieve the desired concentration (e.g., 0.1 M).

-

-

Co-precipitation:

-